molecular formula C25H27NO5 B5593371 7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5593371
M. Wt: 421.5 g/mol
InChI Key: YCVFPGYTNBGJNI-UHFFFAOYSA-N
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Description

7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound of interest due to its structural complexity and potential for various applications. Its synthesis, molecular structure, chemical reactions, and properties have been explored in various studies.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, often starting with simpler molecules and progressing through a series of reactions to achieve the final product. For example, Mizuno et al. (2006) discuss the synthesis of similar molecules using the methanesulfonyl as a protective group for Friedel–Crafts reactions, enabling a simpler synthetic route in high yield (Mizuno et al., 2006).

Molecular Structure Analysis

X-ray diffraction and NMR assignments are common techniques used to characterize the molecular structure of such compounds. Studies like that of Sobarzo-Sánchez et al. (2006) have used DFT hybrid methods to carry out theoretical studies on similar molecules, helping to understand their molecular structure (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be complex, involving various functional groups and structural motifs. For instance, the study by Jurd et al. (1979) explores the base-catalyzed dimerization of similar compounds, highlighting the intricate nature of such reactions (Jurd et al., 1979).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structure are key to understanding the behavior of this compound. The study by Wang et al. (2009) on a related compound provides insights into its crystalline structure and conformation (Wang et al., 2009).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for potential applications. Bradshaw et al. (1991) investigated the stability of alkoxy-substituted inden-2-ones, which can offer insights into the stability and reactivity of our compound of interest (Bradshaw et al., 1991).

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-4-31-23-8-6-5-7-17(23)19-14-24(28)26-20-11-15(12-21(27)25(19)20)18-13-16(29-2)9-10-22(18)30-3/h5-10,13,15,19H,4,11-12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFPGYTNBGJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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